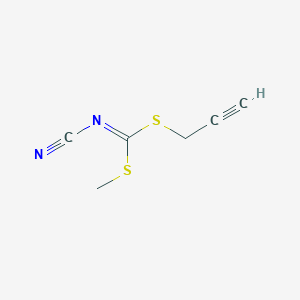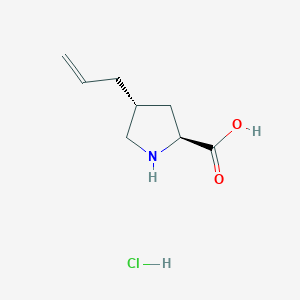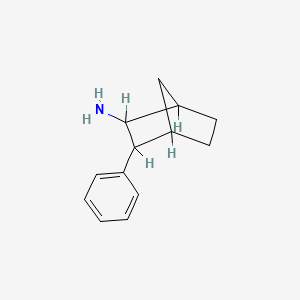![molecular formula C14H13N3 B1607962 4-(8-メチルイミダゾ[1,2-a]ピリジン-2-イル)アニリン CAS No. 365565-88-4](/img/structure/B1607962.png)
4-(8-メチルイミダゾ[1,2-a]ピリジン-2-イル)アニリン
概要
説明
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine with the molecular formula C14H13N3 and a molecular weight of 223.28 g/mol This compound is of interest due to its unique structure, which includes an imidazo[1,2-a]pyridine ring fused with an aniline moiety
科学的研究の応用
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
Target of Action
albicans and phosphatidylinositol 3-kinase (PI3K) signaling pathway . These proteins play crucial roles in fungal growth and cancer progression, respectively.
Biochemical Pathways
Similarly, inhibition of the PI3K pathway could disrupt cell proliferation and survival, thereby exerting anticancer effects .
生化学分析
Biochemical Properties
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the binding of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline to the active sites of these enzymes, influencing their activity and, consequently, the metabolic pathways they regulate .
Cellular Effects
The effects of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline have been associated with hepatotoxicity and other adverse outcomes in animal studies . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its most significant effects .
Metabolic Pathways
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites . This compound can also affect the activity of cofactors involved in these pathways, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its overall biochemical activity and effects .
Subcellular Localization
The subcellular localization of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the mitochondria, for example, can impact mitochondrial function and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions typically include the use of a solvent such as ethanol or acetic acid and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: N-oxides of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
Reduction: Reduced derivatives of the imidazo[1,2-a]pyridine ring.
Substitution: Halogenated derivatives of the aniline moiety.
類似化合物との比較
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the aniline moiety.
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenol: Similar structure with a phenol group instead of an aniline group.
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure with a methanol group instead of an aniline group.
Uniqueness
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its combination of the imidazo[1,2-a]pyridine ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBJQNMMOJBUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377909 | |
| Record name | 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365565-88-4 | |
| Record name | 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{8-methylimidazo[1,2-a]pyridin-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)
